1H-Benzotriazole, 1-methyl-5-nitro-

描述

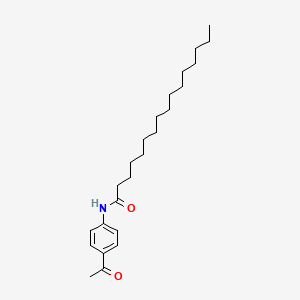

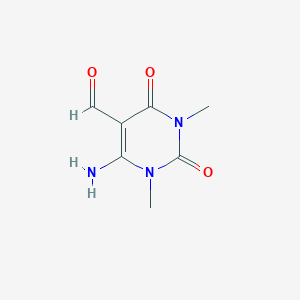

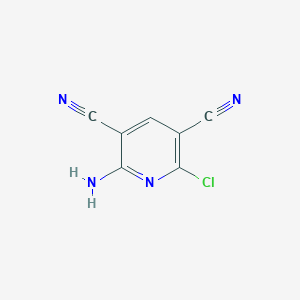

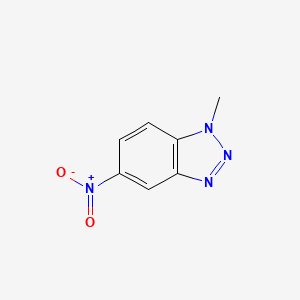

1H-Benzotriazole, 1-methyl-5-nitro- is a derivative of Benzotriazole (BTA), a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

The molecular structure of 1H-Benzotriazole, 1-methyl-5-nitro- is C6H4N4O2 . It has a molecular weight of 164.1216 .Chemical Reactions Analysis

Benzotriazole (BTA) is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . Applying this property, the BTA can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .科学研究应用

NMR Spectroscopy and Tautomerism

- NMR Spectroscopy : The structures and tautomerism of nitrobenzotriazoles, including derivatives of "1H-Benzotriazole, 1-methyl-5-nitro-", were studied using multinuclear 1H, 13C, 15N, and 2D NMR spectroscopy and quantum chemistry (Larina & Milata, 2009).

Environmental Impact and Biodegradation

- Biodegradation in Wastewater : The aerobic biological degradation mechanisms of benzotriazoles in activated sludge were investigated, identifying various transformation products (Huntscha et al., 2014).

- Environmental Persistence : Studies on the occurrence and removal of benzotriazoles in wastewater emphasized their partial persistence and environmental relevance (Reemtsma et al., 2010).

Applications in High-Energy Materials

- Energetic Material Applications : The synthesis of amino, azido, nitro, and nitrogen-rich azole-substituted derivatives of 1H-benzotriazole was carried out for high-energy material applications, focusing on the synthesis process and characterization of these compounds (Srinivas et al., 2012).

Corrosion Inhibition

- Copper Corrosion Inhibition : A study on the inhibition mechanisms of benzotriazole derivatives for copper corrosion in sulphate solutions was conducted, revealing the formation of protective films on copper surfaces (Aramaki et al., 1991).

- Effectiveness in Corrosion Inhibition : Investigations into the inhibitive behavior of various benzotriazole derivatives on aluminium corrosion in hydrochloric acid highlighted their effectiveness as cathodic inhibitors (Bereket & Pınarbaşı, 2004).

Environmental Monitoring and Analysis

- Voltammetric Sensing in Water : The development of a voltammetric method using commercial screen-printed electrodes for sensing benzotriazoles in water samples was an important step in environmental monitoring (Muschietti et al., 2020).

Synthesis and Chemical Reactions

- Synthesis of Derivatives : The synthesis of 1-methyl-7-nitrobenzotriazole and its derivatives was explored, contributing to the understanding of their structural properties (Kamel et al., 1966).

安全和危害

1H-Benzotriazole, 1-methyl-5-nitro- is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

属性

IUPAC Name |

1-methyl-5-nitrobenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-10-7-3-2-5(11(12)13)4-6(7)8-9-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPFSSQRLBUMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80319324 | |

| Record name | 1-Methyl-5-nitro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80319324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzotriazole, 1-methyl-5-nitro- | |

CAS RN |

25877-34-3 | |

| Record name | 25877-34-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-5-nitro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80319324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1296339.png)